molecular formula C13H19BrN2O4S2 B13965939 Tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13965939
M. Wt: 411.3 g/mol
InChI Key: LACATDYALVQWEF-UHFFFAOYSA-N
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Description

Tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common approach is the reaction of tert-butyl carbamate with a bromothiophene derivative under specific conditions. The reaction may require the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The overall effect of the compound depends on its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1-((5-bromopyridin-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate
  • Tert-butyl (1-((5-bromopyrazin-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate

Uniqueness

Tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19BrN2O4S2

Molecular Weight

411.3 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-9-6-7-16(8-9)22(18,19)11-5-4-10(14)21-11/h4-5,9H,6-8H2,1-3H3,(H,15,17)

InChI Key

LACATDYALVQWEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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